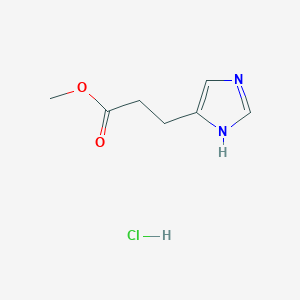

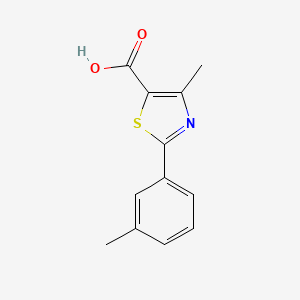

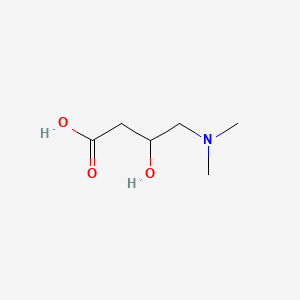

4-(Dimethylamino)-3-hydroxybutanoic acid

Overview

Description

4-(Dimethylamino)butyric acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis . This compound belongs to the class of organic compounds known as aminobenzoic acids .

Synthesis Analysis

While specific synthesis methods for “4-(Dimethylamino)-3-hydroxybutanoic acid” are not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) are synthesized from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like the NIST Chemistry WebBook .Chemical Reactions Analysis

4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and the Steglich rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques and density functional theory (DFT) calculations .Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

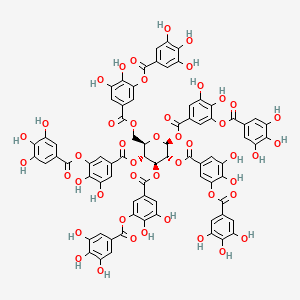

Betalains, vacuolar pigments with a nitrogenous core structure, have been identified in plants belonging to the Caryophyllales order. These pigments, including betacyanins (violet) and betaxanthins (yellow), originate from the condensation of betalamic acid with amino acids/derivatives. The synthesis pathway involves tyrosine hydroxylation to DOPA, leading to betalamic acid formation through DOPA dioxygenase activity. Betalains serve as chemosystematic markers and contribute to health due to their safety and beneficial properties (Khan & Giridhar, 2015).

Photodynamic Therapy Enhancement

Pretreatments aiming to optimize intralesional protoporphyrin IX content in photodynamic therapy have shown significant improvements in clinical outcomes. Techniques such as keratolytics, curettage, and penetration enhancers like glycolic acid have been explored to enhance the efficacy of treatments, highlighting the importance of optimizing drug delivery and action mechanisms in therapeutic applications (Gerritsen et al., 2008).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, for in vivo measurement of amyloid in Alzheimer's disease patients, marks a significant advancement in understanding the disease's pathophysiological mechanisms. These techniques facilitate early detection and evaluation of antiamyloid therapies, underscoring the role of chemical compounds in diagnostic advancements (Nordberg, 2007).

Hydroxy Acids in Dermatological Applications

Hydroxy acids, including α-hydroxy acids and β-hydroxy acids, have been widely utilized in cosmetics and therapeutic formulations for their beneficial effects on the skin. Their applications range from treating photoaging and acne to pigmentation disorders, illustrating the therapeutic potential of chemical compounds in dermatology (Kornhauser et al., 2010).

Mechanism of Action

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with targets like replicase polyprotein 1ab and orf1a polyprotein in sars-cov

Mode of Action

They can strongly activate the nitrogen atom in their pyridine ring for nucleophilic substitution, significantly catalyzing the acylation (phosphorylation, sulfonylation, carbonylation) reactions of alcohols and amines .

Biochemical Pathways

It’s worth noting that amino acids and their derivatives play crucial roles in various biosynthetic and catabolic pathways

Pharmacokinetics

For instance, the temperature has been found to significantly impact the protonation degree of DMAP derivatives , which could potentially influence the pharmacokinetics of similar compounds like Norcarnitine.

Result of Action

The action of similar compounds, such as 4-(dimethylamino)pyridine, results in the formation of a blue-colored adduct when used in ehrlich’s reagent, indicating the presence of indole alkaloids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature has been found to significantly impact the protonation degree of DMAP derivatives . Such environmental influences could potentially affect the action of Norcarnitine as well.

Safety and Hazards

Future Directions

properties

IUPAC Name |

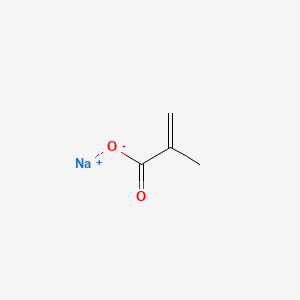

4-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDDNODAJKZARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285020 | |

| Record name | 4-(Dimethylamino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3688-46-8, 542-06-3 | |

| Record name | Norcarnitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl Prop-2-enoate](/img/structure/B3426664.png)